molecular formula C12H14N2 B2623646 3-(Quinolin-5-yl)propylamine CAS No. 1204997-14-7

3-(Quinolin-5-yl)propylamine

Cat. No.: B2623646
CAS No.: 1204997-14-7
M. Wt: 186.258
InChI Key: KRQGAFNYRMEWPP-UHFFFAOYSA-N
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Description

3-(Quinolin-5-yl)propylamine is an organic compound that features a quinoline ring attached to a propylamine chain. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline ring in this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-5-yl)propylamine typically involves the formation of the quinoline ring followed by the attachment of the propylamine chain. One common method is the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as transition metals or ionic liquids can be employed to enhance reaction efficiency and selectivity . Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-5-yl)propylamine can undergo various types of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group on the quinoline ring can be reduced to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring yields quinoline N-oxide, while reduction of the nitro group results in the formation of an amine .

Scientific Research Applications

3-(Quinolin-5-yl)propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-5-yl)propylamine involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects . The propylamine chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the propylamine chain, which can enhance its pharmacokinetic properties compared to other quinoline derivatives. This structural modification may improve the compound’s solubility, bioavailability, and overall therapeutic potential .

Properties

IUPAC Name

3-quinolin-5-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,2,5,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQGAFNYRMEWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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